2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
Description
2-Phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a phenyl group linked to an acetamide core, which is further connected to a pyrimidine ring substituted with a pyrrolidine moiety at position 2.
Properties
IUPAC Name |
2-phenyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(12-14-6-2-1-3-7-14)19-13-15-8-9-18-17(20-15)21-10-4-5-11-21/h1-3,6-9H,4-5,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPSQDDFWOVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl group. One common method is the reaction of pyrrolidine with an appropriate halide under nucleophilic substitution conditions. The resulting pyrrolidinyl intermediate is then reacted with a pyrimidinyl derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl derivatives.
Substitution: : The pyrrolidinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone and catechol.
Reduction: : Reduced pyrimidinyl derivatives, such as 2,4,6-triaminopyrimidine.
Substitution: : Substituted pyrrolidinyl derivatives, such as N-alkylated pyrrolidines.
Scientific Research Applications
Research has demonstrated that this compound possesses various biological activities, particularly in the realm of cancer treatment and as an anti-inflammatory agent. Its mechanism of action is primarily attributed to the inhibition of specific protein kinases involved in tumor growth and angiogenesis.
Case Studies
- VEGFR-2 Inhibition : A study synthesized derivatives of related compounds that showed potent inhibition against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. The findings indicated that modifications in the phenyl ring significantly influenced the inhibitory potency, suggesting that similar modifications could enhance the efficacy of 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide against VEGFR-2 .
- Anti-Cancer Properties : In a mouse model of melanoma, compounds structurally similar to 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide demonstrated significant tumor growth inhibition and reduced metastasis. This suggests potential applications in cancer therapy .
Applications in Drug Development
Given its biological activity, 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is being explored for its potential as:
- Anticancer Agent : Targeting specific pathways involved in tumor progression.
- Anti-inflammatory Drug : Modulating immune responses through kinase inhibition.
Mechanism of Action
The mechanism by which 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide exerts its effects involves binding to specific molecular targets. The phenyl group may interact with aromatic amino acids in proteins, while the pyrrolidinyl and pyrimidinyl groups can form hydrogen bonds and other non-covalent interactions with enzymes or receptors. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological/toxicological profiles.
Key Observations :
- Unlike Compound 3 , which uses a pyrazolyl group for enzyme inhibition (e.g., IRAP stabilization), the target’s pyrrolidine may favor different binding interactions .
- Synthetic routes for analogs often employ boronic acid couplings (Suzuki) or deprotection steps (e.g., TMS-Cl for methoxy-to-hydroxy conversion), suggesting adaptable methodologies for modifying the target compound’s substituents .
Physicochemical and Structural Properties
Table 2: Structural and Crystallographic Comparisons
Key Observations :
- The near-perpendicular orientation of aromatic rings in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (dihedral angle ~91.9°) suggests steric hindrance that may limit binding to flat enzymatic pockets, a consideration for the target compound’s pyrimidine-pyrrolidine geometry .
Biological Activity
2-Phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can be represented as follows:
This compound features a phenyl group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that it acts as an inhibitor for certain ion channels, particularly KCNQ2, which plays a crucial role in neuronal excitability. The compound's binding affinity has shown significant improvements in structure modifications, leading to enhanced potency against target enzymes.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR reveals that modifications to the pyrrolidine and pyrimidine rings can significantly impact the compound's activity. For instance:
- Substituent Variations : Moving substituents around the ring system alters the activity profile. For example, variations at the 3-position of the pyrrolidine resulted in a complete loss of activity in some cases while retaining activity in others .
| Modification | Activity (nM) |
|---|---|
| 2-Pyrrolidine | 163 |
| 3-Pyrrolidine | >30,000 |
| 4-Pyrrolidine | 210 |
Biological Activity
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate potent antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : The modulation of KCNQ2 channels indicates potential neuroprotective effects, which could be beneficial in treating neurological disorders .
- Anticancer Properties : Some studies have indicated that similar compounds within this class may exhibit anticancer effects by inhibiting specific kinases involved in cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of compounds structurally related to 2-phenyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide:
- Case Study 1 : A study on KCNQ2 inhibitors demonstrated that modifications leading to lower IC50 values correlated with improved therapeutic outcomes in models of epilepsy .
- Case Study 2 : A derivative was tested for its antimicrobial properties against various pathogens, showing promising results with MIC values comparable to established antibiotics like ciprofloxacin .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for acylation).
- Use triethylamine as a catalyst to neutralize HCl byproducts during acylation.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
